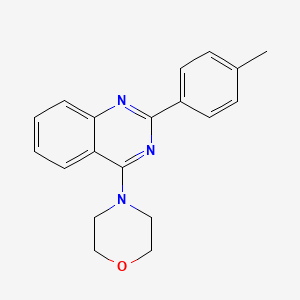![molecular formula C18H22O4 B5764592 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate](/img/structure/B5764592.png)
1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate, also known as MACA, is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate has been investigated for its anti-inflammatory, analgesic, and anti-cancer properties. In material science, 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate has been used as a building block for the synthesis of novel polymers and materials. In agriculture, 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate has been studied for its potential use as a plant growth regulator.
Mécanisme D'action
The mechanism of action of 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, in immune cells. 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. In vivo studies have shown that 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate also has some limitations, including its limited solubility in water and its potential to form aggregates in solution.
Orientations Futures
There are several future directions for 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate research, including the development of novel 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate-based materials and polymers, the investigation of 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate's potential as a plant growth regulator, and the further exploration of 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate's anti-inflammatory and anti-cancer properties. Additionally, more research is needed to fully understand the mechanism of action of 1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate and its potential applications in various fields.
Méthodes De Synthèse
1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate can be synthesized through a multi-step process that involves the condensation of 4-methoxyphenylacetic acid with cyclohexanone, followed by the reaction of the resulting product with acetyl chloride. The final product is obtained through purification and isolation steps.
Propriétés
IUPAC Name |
[1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohexyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-14(19)22-18(12-4-3-5-13-18)17(20)11-8-15-6-9-16(21-2)10-7-15/h6-11H,3-5,12-13H2,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKICHPSVWTZRJ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCCCC1)C(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1(CCCCC1)C(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohexyl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate](/img/structure/B5764544.png)

![1-[2-(1-cyclohexen-1-yl)ethyl]-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5764550.png)
![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5764559.png)
![N-{4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-beta-alanine](/img/structure/B5764567.png)

![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B5764584.png)


![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-methylphenyl acetate](/img/structure/B5764602.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5764605.png)